Hept-3-yn-2-one
Overview
Description
Hept-3-yn-2-one is an organic compound with the molecular formula C7H10O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. . This compound is a colorless liquid with a distinctive odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of 1-heptyne with carbon monoxide and a suitable catalyst under high pressure and temperature conditions. Another method involves the oxidation of hept-3-yne using oxidizing agents such as potassium permanganate or ozone .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems allows for efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Hept-3-yn-2-one undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Hept-3-yn-2-ol
Reduction: Hept-3-yn-2-ol, hept-3-ene-2-one
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Hept-3-yn-2-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of hept-3-yn-2-one involves its interaction with various molecular targets and pathways. The carbonyl group in this compound can form hydrogen bonds with nucleophiles, facilitating nucleophilic addition reactions. The triple bond in the alkyne moiety can undergo addition reactions with electrophiles, leading to the formation of various products .
Comparison with Similar Compounds
Hept-3-yn-2-one can be compared with other similar compounds, such as:
Hept-3-yne: Lacks the carbonyl group present in this compound, resulting in different reactivity and applications.
Hept-3-ene-2-one: Contains a double bond instead of a triple bond, leading to different chemical properties and reactivity.
Hept-3-yn-2-ol: Contains a hydroxyl group instead of a carbonyl group, resulting in different chemical behavior and applications.
This compound is unique due to the presence of both a carbonyl group and a triple bond, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
hept-3-yn-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCFELYYDWVHQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180698 | |
Record name | Hept-3-yn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26059-43-8 | |
Record name | Hept-3-yn-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026059438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hept-3-yn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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